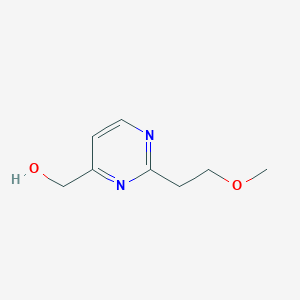
(2-(2-Methoxyethyl)pyrimidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-(2-Methoxyethyl)pyrimidin-4-yl)methanol” is a chemical compound with the CAS Number: 1344331-84-5 . It has a molecular weight of 168.19 and its IUPAC name is [2-(2-methoxyethyl)-4-pyrimidinyl]methanol . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2/c1-12-5-3-8-9-4-2-7(6-11)10-8/h2,4,11H,3,5-6H2,1H3 . This indicates the molecular formula of the compound is C8H12N2O2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.19 . It is an oil at room temperature .Aplicaciones Científicas De Investigación
Ligand Synthesis in Metal Clusters
- The compound similar to (2-(2-Methoxyethyl)pyrimidin-4-yl)methanol, specifically (1H-methoxy-1-yl)(pyrimidin-2-yl)methanimine (Hmpmi), plays a role in the in-situ synthesis of ligands during the formation of heterometallic clusters. This process is significant in the formation of an unprecedented heterotetranuclear metal cluster with a circle-like shape, highlighting its potential in the field of coordination chemistry and material science (Zheng & Hu, 2021).
Synthesis of Novel Anticonvulsant Agents
- Although not directly related to this compound, the synthesis of related pyrimidine derivatives like 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one has been reported. Such compounds are potential candidates for new anticonvulsant drugs, suggesting the broader applicability of related pyrimidine compounds in pharmaceutical research (Severina et al., 2021).
Role in Crystal Structures of Fungicides
- Compounds with structural similarity to this compound, like nuarimol (a pyrimidine fungicide), show interesting crystallographic features. The study of such structures can provide insights into the design and functionality of fungicides, thereby contributing to agricultural chemistry (Kang et al., 2015).
Chemical Synthesis and Structural Investigations
- Similar pyrimidine derivatives have been synthesized and structurally investigated, such as in the synthesis of (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone. These studies contribute to our understanding of molecular structures and potential applications in material science or pharmaceuticals (Akkurt et al., 2003).
Study of Dissociation Constants and Thermodynamics
- Research involving pyrimidine derivatives in mixed solvents like methanol provides valuable information on their dissociation constants and related thermodynamic parameters. This is crucial in understanding the behavior of such compounds under various conditions, which is essential for their application in different scientific fields (Bhesaniya & Baluja, 2014).
Development of PET Agents for Parkinson's Disease
- Pyrimidine derivatives are used in the development of PET agents for imaging LRRK2 enzyme in Parkinson's disease. This signifies the role of such compounds in neurological research and diagnostics (Wang et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
[2-(2-methoxyethyl)pyrimidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-12-5-3-8-9-4-2-7(6-11)10-8/h2,4,11H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUDHHCWNZRZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC=CC(=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1344331-84-5 |
Source


|
| Record name | (2-(2-methoxyethyl)pyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2757286.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1H-pyridin-4-yl)propanoic acid](/img/structure/B2757287.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2757288.png)

![4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2757291.png)
![3,4-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2757294.png)

![3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate](/img/structure/B2757297.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2757299.png)

![3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2757303.png)
![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2757305.png)
